Product packaging for 2-bromo-3,5,6-trimethylpyrazine(Cat. No.:CAS No. 820250-41-7)

2-bromo-3,5,6-trimethylpyrazine

Cat. No.: B6266632
CAS No.: 820250-41-7
M. Wt: 201.06 g/mol
InChI Key: IZTFFZNKCNYYNZ-UHFFFAOYSA-N
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Description

2-Bromo-3,5,6-trimethylpyrazine (CAS 820250-41-7) is a high-purity alkyl pyrazine derivative offered as a key synthetic intermediate for advanced research applications. With the molecular formula C7H9BrN2 and a molecular weight of 201.06 , this compound features a bromine atom on its pyrazine ring, making it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Pyrazines are a significant class of heterocyclic compounds known for their wide range of biological activities and are extensively studied in medicinal chemistry for developing new therapeutic agents . Furthermore, alkylated pyrazines are among the most important flavor and fragrance compounds, imparting roasty, nutty, and earthy odors to foods . As such, this brominated derivative holds particular value for researchers in flavor chemistry seeking to synthesize novel aroma compounds or metabolites , as well as for drug discovery scientists constructing molecular hybrids for anticancer, anti-inflammatory, or other pharmacological applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820250-41-7

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

2-bromo-3,5,6-trimethylpyrazine

InChI

InChI=1S/C7H9BrN2/c1-4-5(2)10-7(8)6(3)9-4/h1-3H3

InChI Key

IZTFFZNKCNYYNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)Br)C

Purity

95

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of 2 Bromo 3,5,6 Trimethylpyrazine

Precursor Selection and Rational Design for Brominated Trimethylpyrazines

The successful synthesis of 2-bromo-3,5,6-trimethylpyrazine is fundamentally dependent on the appropriate selection of starting materials. The rational design of precursors is guided by an understanding of the chemical properties of the pyrazine (B50134) core and the influence of its substituents. A common precursor for the synthesis of 2,3,5-trimethylpyrazine (B81540) is 2,3-butanedione (B143835) and 1,2-diaminopropane. wikipedia.org

Consideration of Steric and Electronic Factors in Precursor Reactivity

The reactivity of precursors in the synthesis of brominated trimethylpyrazines is significantly influenced by both steric and electronic factors. Steric hindrance, the spatial arrangement of atoms within a molecule, can impede the approach of a reagent to a reactive site. youtube.com In the context of pyrazine chemistry, bulky substituents on the ring can direct incoming groups to less hindered positions.

Electronic effects, which involve the distribution of electron density within the molecule, also play a crucial role. The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. slideshare.net This inherent electronic property makes the ring susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to benzene (B151609). The methyl groups on the trimethylpyrazine precursor are electron-donating, which can influence the regioselectivity of bromination.

Targeted Bromination Approaches for Pyrazine Rings and Alkyl Substituents

The direct bromination of the pyrazine ring or its alkyl substituents is a key step in the synthesis of this compound. Achieving high regioselectivity is a primary challenge in these reactions.

Regioselective Halogenation Strategies on Trimethylpyrazines

Regioselective halogenation aims to introduce a halogen atom at a specific position on the pyrazine ring. For activated pyridines, which share electronic similarities with pyrazines, reagents like N-bromosuccinimide (NBS) have been used for regioselective bromination. researchgate.net The position of existing substituents on the ring significantly directs the position of bromination. researchgate.net For instance, the halogenation of pyridine (B92270) N-oxides has been shown to be a practical method for obtaining 2-halo-substituted pyridines. nih.gov Similar strategies can be adapted for trimethylpyrazine, where the directing effects of the methyl groups and the pyrazine nitrogens guide the incoming bromine atom.

Recent advancements have also explored transition-metal-free halogenation methods. For example, sodium chlorite (B76162) or bromite (B1237846) has been used as a halogen source for the regioselective halogenation of imidazo[1,2-a]pyridines. nih.gov These methods offer advantages in terms of cost and environmental impact.

Mechanistic Pathways of Bromination Reactions

The bromination of aromatic compounds, including pyrazines, generally proceeds through an electrophilic aromatic substitution mechanism. In this process, a bromine electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com The subsequent loss of a proton restores the aromaticity of the ring and yields the brominated product. youtube.com

In the case of pyrazine and its derivatives, the reaction mechanism can be more complex. The electron-deficient nature of the pyrazine ring can make direct electrophilic substitution challenging. slideshare.net The reaction may proceed via an addition-elimination mechanism, particularly in aqueous acidic media. lookchem.com This pathway involves the initial addition of the halogen to the pyrazine ring, followed by the elimination of a small molecule to give the substituted product. The presence of pyridine or its salts can catalyze the bromination reaction, often through a salt effect that stabilizes the polar transition state. cdnsciencepub.com

Multi-step Synthetic Sequences for Complex Pyrazine Derivatives

The synthesis of complex pyrazine derivatives often requires multi-step sequences to build the desired molecular architecture. These sequences can involve the initial construction of the pyrazine core followed by functionalization, or the use of pre-functionalized building blocks.

One common method for synthesizing the pyrazine core is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, which can be followed by dehydrogenation. rsc.org For instance, 2,3,5-trimethylpyrazine can be synthesized from 2,3-butanedione and 1,2-diaminopropane. wikipedia.org Another approach involves the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by manganese pincer complexes, to form 2,5-substituted pyrazines. nih.govacs.org

Once the pyrazine core is formed, further modifications can be introduced. For example, a hydroxyl group on a pyrazine ring can be converted to a triflate, which then serves as a versatile starting point for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a variety of substituents. rsc.org Radical bromination using conditions like the Wohl-Ziegler reaction can be employed to functionalize methyl groups attached to the pyrazine ring. rsc.org

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product in the synthesis of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the nature and concentration of the oxidant or catalyst.

For instance, in the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, it was found that acetonitrile (B52724) was a highly effective solvent, and the reaction time could be significantly reduced from 20 hours to 4 hours without compromising conversion and selectivity. scielo.br Similarly, in the fermentation-based production of 2,3,5-trimethylpyrazine, optimizing factors such as temperature, bottle capacity, and water addition led to a significant increase in yield. mdpi.comresearchgate.net The choice of brominating agent can also have a substantial impact; for example, pyridine hydrobromide perbromide was found to be more efficient than N-bromosuccinimide or cupric bromide for the bromination of certain acetophenone (B1666503) derivatives. nih.gov

Purification and Isolation Methodologies for Synthetic Intermediates and Final Products

The successful synthesis of this compound relies on effective purification and isolation strategies at various stages of the reaction sequence. The purity of the final product and any intermediate compounds is paramount, particularly for applications in research and development where impurities could lead to ambiguous results. Common methodologies employed for the purification of pyrazine derivatives include liquid-liquid extraction, column chromatography, distillation, and recrystallization. nih.govoup.com The choice of method depends on the physical and chemical properties of the target compound and the nature of the impurities present.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov In the synthesis of pyrazines, LLE is often employed to isolate the desired products from the reaction mixture. For instance, after the reaction, the mixture can be extracted multiple times with an organic solvent like dichloromethane (B109758) (DCM), hexane (B92381), methyl-t-butyl ether (MTBE), or ethyl acetate (B1210297). nih.govnih.gov

The choice of solvent is critical. While hexane is effective for extracting many pyrazines, it may not extract certain undesirable byproducts, such as imidazole (B134444) derivatives. nih.gov Conversely, solvents like MTBE or ethyl acetate might co-extract these impurities, necessitating further purification steps. nih.gov After extraction, the combined organic layers are typically dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed by evaporation to yield the crude product. nih.gov

Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of organic compounds. nih.govablelab.eu It separates substances based on their differential adsorption onto a stationary phase as a mobile phase flows through it. For pyrazine purification, silica (B1680970) gel is a common stationary phase, and a mixture of a hydrocarbon solvent (like hexane or heptane) and ethyl acetate is often used as the mobile phase (eluent). ablelab.eu

The efficiency of separation can be influenced by the properties of the silica gel, such as surface area. Silica with a higher surface area can enhance the retention of compounds, potentially leading to better separation and higher purity of the isolated product. ablelab.eu For example, a comparison between standard silica and high-performance silica showed improved separation of chemically similar pyrazine compounds with the latter. ablelab.eu

In some cases, after extraction with a solvent like MTBE, the resulting extract can be passed through a silica column to remove retained impurities. oup.com Another chromatographic approach involves using a column packed with C18-bonded silica, which can be particularly useful for isolating pyrazines from aqueous distillates. nih.govoup.com

Below is a table summarizing typical chromatographic conditions used for pyrazine purification:

Technique Stationary Phase Mobile Phase/Eluent Application Example
Flash ChromatographySilica GelHexane/Ethyl AcetateGeneral purification of pyrazine derivatives. ablelab.eu
Column ChromatographySilica GelPentane (B18724)/Ether (7:3)Purification of 2,3-d3,5-trimethylpyrazine. nih.gov
Column ChromatographySilica GelHexane/Ethyl Acetate (90/10)Separation of pyrazines from imidazole byproducts. nih.govoup.com
Column ChromatographyC18-bonded SilicaNot specifiedIsolation of pyrazines from aqueous distillate. nih.govoup.com

Distillation

Distillation is a purification method based on the differences in the boiling points of the components in a liquid mixture. Simple distillation can be an effective technique to isolate pyrazines from non-volatile impurities or from an aqueous reaction mixture. nih.govoup.com This method has the advantage of leaving undesirable, less volatile compounds like imidazoles in the undistilled portion. nih.govoup.com

Recrystallization and Precipitation

Recrystallization is a powerful technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, and then allowing the solution to cool. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.

For pyrazine derivatives, recrystallization can yield a product of high purity. google.com A specific example in the synthesis of a related compound, 2,3,5-trimethylpyrazine, involved recrystallization from a mixture of dichloromethane (DCM) and pentane in a 1:6 ratio. nih.gov

Precipitation is another method used to isolate solid products. This can be achieved by adding an "anti-solvent" to a solution of the compound, which reduces the compound's solubility and causes it to precipitate out of the solution. This technique has been noted in patent literature for the purification of pyrazine derivatives. google.com

The following table details an example of recrystallization conditions for a related pyrazine compound:

Compound Solvent System Ratio (v/v) Outcome
2,3,5-TrimethylpyrazineDichloromethane (DCM) / Pentane1:6Yielded the purified title compound. nih.gov

Reactivity and Transformation Chemistry of 2 Bromo 3,5,6 Trimethylpyrazine

Nucleophilic Aromatic Substitution (SNAr) at the C2-Bromo Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic systems. In this reaction, a nucleophile replaces a leaving group, in this case, the bromide, on the aromatic ring. The pyrazine (B50134) ring, being electron-deficient, is inherently activated towards this type of reaction.

Scope and Limitations of Diverse Nucleophile Introduction

The C2-bromo position of 2-bromo-3,5,6-trimethylpyrazine is susceptible to attack by a variety of nucleophiles. This allows for the introduction of diverse functional groups onto the pyrazine core. Common nucleophiles that can be employed include:

O-Nucleophiles: Alkoxides and phenoxides can displace the bromide to form ethers. For instance, reaction with sodium methoxide (B1231860) would yield 2-methoxy-3,5,6-trimethylpyrazine.

N-Nucleophiles: Amines, both primary and secondary, can be used to introduce amino groups. This reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity.

S-Nucleophiles: Thiolates can react to form thioethers.

The scope of the reaction is broad, but limitations can arise. Very weak nucleophiles may not react efficiently. Sterically hindered nucleophiles may also face challenges in approaching the reaction center, although the steric bulk on the pyrazine ring itself is a more dominant factor.

Electronic and Steric Influences on SNAr Reactivity

The reactivity of this compound in SNAr reactions is governed by both electronic and steric factors.

Electronic Effects: The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which significantly lowers the electron density of the ring. masterorganicchemistry.com This electron deficiency makes the ring electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyrazine nitrogens. youtube.comnih.gov The presence of electron-withdrawing groups ortho and para to the leaving group further enhances the reaction rate by stabilizing this intermediate. masterorganicchemistry.com

Steric Effects: The three methyl groups on the pyrazine ring exert a steric influence on the SNAr reaction. The methyl groups at the 3- and 5-positions flank the C2-bromo position. This steric hindrance can impede the approach of the incoming nucleophile, potentially slowing down the reaction rate compared to a less substituted bromopyrazine. The degree of steric hindrance from the nucleophile itself will also play a crucial role.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.comrhhz.netmdpi.com this compound serves as an excellent electrophilic partner in these transformations due to the reactive C-Br bond.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Construction

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. researchgate.netmdpi.com This reaction is highly effective for creating a new carbon-carbon bond at the C2 position of this compound.

A typical reaction involves treating this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. The reaction is tolerant of a wide range of functional groups, making it a versatile method for synthesizing complex pyrazine derivatives. For instance, coupling with phenylboronic acid would yield 2-phenyl-3,5,6-trimethylpyrazine. Challenges in Suzuki-Miyaura couplings can include competitive protodeboronation of the boronic acid and catalyst deactivation, which can sometimes be mitigated by using specific Lewis acid additives like trimethyl borate. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-Heterocycles

Bromo-HeterocycleBoronic AcidCatalyst/LigandBaseProductYield
3-Methyl-2-bromophenylamide1-Naphthaleneboronic acidPd₂(dba)₃ / L7K₃PO₄Axially chiral biarylUp to 99% nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidinesGood yields mdpi.com
3,4,5-tribromo-2,6-dimethylpyridineortho-Methoxyphenylboronic acidNot specifiedNot specifiedMono- and di-substituted lutidinesNot specified beilstein-journals.org

Heck and Sonogashira Coupling Strategies

Heck Coupling: The Heck reaction couples the bromopyrazine with an alkene in the presence of a palladium catalyst to form a substituted alkene. This provides a method for introducing vinyl groups onto the pyrazine ring.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. nih.govrsc.orgrsc.org This reaction allows for the direct installation of an alkynyl group at the C2 position of this compound, leading to the formation of 2-alkynyl-3,5,6-trimethylpyrazines. These products are valuable intermediates for further transformations.

Buchwald-Hartwig Amination and Other Carbon-Heteroatom Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. chemspider.comresearchgate.net This reaction provides an alternative and often more general method for the amination of this compound compared to SNAr. It is particularly useful for coupling with less nucleophilic amines or when SNAr reactions are sluggish. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. A variety of primary and secondary amines can be coupled using this methodology.

Other transition metal-catalyzed reactions can be used to form carbon-oxygen and carbon-sulfur bonds, further expanding the synthetic utility of this compound.

Ligand and Catalyst System Design for Optimal Coupling Efficiency

Cross-coupling reactions are a cornerstone of modern organic synthesis, and for a substrate like this compound, the choice of ligand and catalyst is critical to achieving high efficiency and selectivity. The electron-deficient nature of the pyrazine ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. libretexts.org Therefore, catalyst systems are often tailored to overcome these challenges.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between the pyrazine core and various aryl or vinyl boronic acids or esters. libretexts.org For electron-deficient heteroaryl halides like this compound, the selection of a suitable phosphine ligand is crucial. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step and promote the reductive elimination of the desired product. libretexts.org The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective for the Suzuki coupling of aryl chlorides, suggesting their potential applicability for related bromo-substituted heterocycles. harvard.edu The choice of base and solvent system also plays a significant role in optimizing the reaction conditions. harvard.edu

Heck Coupling: The Heck reaction provides a means to couple this compound with alkenes. organic-chemistry.orgwikipedia.org The efficiency of this reaction is dependent on several parameters, including the palladium catalyst, ligands, base, and solvent. nih.gov For aryl bromides, catalyst systems often require elevated temperatures to proceed efficiently. organic-chemistry.orgnih.gov The use of phosphine-free catalyst systems, such as those employing N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes, has been shown to be highly active for Heck reactions. organic-chemistry.org The addition of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can also enhance reaction yields in some cases. beilstein-journals.org

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties at the C2 position of the pyrazine ring. rsc.org The traditional Sonogashira protocol utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst. mdpi.com However, copper-free conditions have been developed to avoid the formation of undesired alkyne homocoupling byproducts. mdpi.com The development of next-generation catalysts, including those based on gold or metal nanoparticles, offers alternative approaches to this transformation. rsc.orgnih.govresearchgate.net

Table 1: Catalyst and Ligand Systems for Coupling Reactions

Coupling ReactionCatalyst/Pre-catalystLigand(s)BaseSolvent(s)
Suzuki-MiyauraPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃PPh₃, Bulky phosphines, NHCsNaOEt, Na₂CO₃, Cs₂CO₃Dioxane, Toluene
HeckPd(OAc)₂, PdCl₂PPh₃, Phosphine-free systemsK₂CO₃, Et₃NDMF/H₂O, Acetonitrile (B52724)
SonogashiraPdCl₂(PPh₃)₂, Pd/CPPh₃, Cu(I) salts (co-catalyst)Et₃N, PiperidineTHF, DMF

Functionalization and Derivatization of Methyl Substituents (C3, C5, C6)

The three methyl groups on the pyrazine ring offer additional sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

The methyl groups of this compound can undergo selective bromination, typically through free radical pathways. missouri.edu N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. wikipedia.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, allows for the introduction of a bromine atom onto one of the methyl groups, forming a bromomethylpyrazine derivative. wikipedia.orgyoutube.com The resulting benzylic-type bromide is a versatile intermediate for further nucleophilic substitution reactions.

The methyl groups can be oxidized to various higher oxidation states. For instance, selenium dioxide (SeO₂) is a selective oxidizing agent that can convert activated methyl groups on heterocyclic rings to aldehydes or carboxylic acids. acs.orgacs.orgemporia.eduiu.edu The oxidation of 2-methylpyrazine (B48319) with SeO₂ in pyridine (B92270) at elevated temperatures has been shown to produce pyrazinoic acid with high selectivity. acs.orgacs.orgablesci.com This suggests that the methyl groups of this compound could be similarly oxidized, potentially leading to the corresponding pyrazinecarboxylic acids or aldehydes.

Conversely, if the methyl groups are first functionalized to carbonyl derivatives (aldehydes or ketones), they can be reduced to the corresponding alcohols. chemistrysteps.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). chemguide.co.ukucalgary.calibretexts.org These reagents act as sources of hydride ions (H⁻) that attack the electrophilic carbonyl carbon. ucalgary.calibretexts.org The choice of reducing agent can be important, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and reacts violently with protic solvents like water and alcohols. chemguide.co.uk

The oxidation of a methyl group to an aldehyde, followed by reduction, leads to the formation of a pyrazinylcarbinol (a hydroxymethylpyrazine derivative). Alternatively, the addition of an organometallic reagent to a pyrazinecarboxaldehyde would also yield a pyrazinylcarbinol. These carbinols are valuable intermediates that can undergo a variety of subsequent transformations. For example, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Metal-Halogen Exchange Reactions and Subsequent Quenching Strategies

The bromine atom at the C2 position is susceptible to metal-halogen exchange, a powerful method for generating an organometallic intermediate that can be trapped with various electrophiles. wikipedia.org This reaction is typically carried out at low temperatures using organolithium reagents, such as n-butyllithium (n-BuLi). wikipedia.orgnih.gov The resulting 2-lithiated pyrazine species is a potent nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups at the C2 position. nih.govresearchgate.netnih.gov The use of a combination of a Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl), and an organolithium reagent can sometimes offer advantages, such as allowing the reaction to be performed at less cryogenic temperatures. nih.gov

Table 2: Quenching Electrophiles for Lithiated Pyrazines

ElectrophileProduct Functional Group
Aldehydes/KetonesSecondary/Tertiary Alcohols
Carbon Dioxide (CO₂)Carboxylic Acid
Alkyl HalidesAlkylated Pyrazine
N,N-Dimethylformamide (DMF)Aldehyde
IsocyanatesAmide

Other Electrophilic and Radical Transformations of the Pyrazine Core

While the pyrazine ring is generally deactivated towards electrophilic aromatic substitution, such reactions can be achieved under forcing conditions or with the presence of activating groups. thieme-connect.deresearchgate.net However, for this compound, the electron-donating methyl groups may slightly activate the ring, though the deactivating effect of the nitrogens and the bromine atom would still be significant. Direct halogenation, nitration, or sulfonation of the pyrazine ring itself is generally difficult. thieme-connect.de

The pyrazine ring can also participate in radical reactions. thieme-connect.de Pyrazine cation radicals have been studied and are implicated in various chemical processes. nih.govrsc.org These radical species can be generated, for example, by exposure to γ-rays. rsc.org The involvement of pyrazine cation radicals has been noted in the formation of mutagens in certain reactions. nih.gov While specific radical transformations of the this compound core are not extensively detailed, the general susceptibility of the pyrazine ring to radical substitution suggests this as a potential avenue for functionalization. thieme-connect.de

Dearomatization Strategies and their Mechanistic Implications

The dearomatization of pyrazine systems represents a powerful synthetic tool for accessing valuable three-dimensional nitrogen-containing heterocycles from readily available flat, aromatic precursors. While specific dearomatization studies on this compound are not extensively documented in the literature, several established strategies for pyrazine dearomatization can be extrapolated to this substituted derivative. The presence of a bromine atom and three methyl groups on the pyrazine ring introduces specific electronic and steric factors that would influence the reactivity and mechanistic pathways of these transformations.

One of the primary challenges in pyrazine dearomatization is overcoming the inherent aromatic stability of the ring, which has an aromatic stabilization energy of approximately 32.0 kcal/mol. nih.gov Furthermore, the presence of two nitrogen atoms presents a potential issue of chemoselectivity, as a second dearomatization event could occur more readily after the first. nih.gov

Catalytic Enantioselective Dearomatization

A promising approach for the dearomatization of pyrazines involves copper-catalyzed enantioselective alkynylation. nih.govacs.orgnih.gov This method typically involves the activation of the pyrazine with a chloroformate, followed by the addition of an alkyne in the presence of a chiral copper catalyst. For this compound, this would likely proceed via the formation of an N-acyl pyrazinium intermediate. The steric hindrance from the three methyl groups and the electronic effect of the bromine atom would be expected to influence the regioselectivity of the nucleophilic attack by the copper-alkynyl species.

Table 1: Hypothetical Catalytic Enantioselective Alkynylation of this compound

ReagentsCatalystProductMechanistic Notes
This compound, Phenylacetylene, Ethyl ChloroformateCu(I) salt, Chiral Ligand (e.g., StackPhos)Chiral 2,3-dihydropyrazine derivativeThe reaction would likely proceed through a dearomative alkynylation at the less sterically hindered position. The bromine atom's electron-withdrawing nature could influence the stability of the intermediate pyrazinium salt.

The mechanism is believed to involve the formation of an unstable α-chloro intermediate which prevents a second alkynylation, thus allowing for the formation of a single diastereomer in high enantiomeric excess. nih.govnih.gov

Transition-Metal-Free Diborylation

Transition-metal-free diboration presents another viable dearomatization strategy for pyrazines, leading to the formation of N-borylated 1,4-dihydropyrazines. rsc.org The reaction of pyrazines with bis(pinacolato)diboron (B136004) (B₂pin₂) can proceed through different mechanisms depending on the substitution pattern of the pyrazine ring. For unsubstituted pyrazine, a non-radical mechanism involving two successive acs.orgacs.org-σ-rearrangement-type processes is proposed. rsc.org However, for sterically hindered pyrazines, such as 2,3-dimethylpyrazine, a radical pathway mediated by 4,4'-bipyridine (B149096) is favored. rsc.orgrsc.org

Given the steric bulk of the three methyl groups in this compound, a radical mechanism would be the more probable pathway for its diborylation. This would involve the homolytic cleavage of the B-B bond and subsequent radical addition to the pyrazine ring.

Table 2: Plausible Transition-Metal-Free Diborylation of this compound

ReagentsConditionsProductMechanistic Implication
This compound, Bis(pinacolato)diboron4,4'-bipyridine (catalyst), HeatN,N'-diboryl-1,4-dihydro-2-bromo-3,5,6-trimethylpyrazineThe sterically demanding nature of the substrate would likely favor a radical mechanism over a concerted non-radical pathway. The regioselectivity of boryl addition would be influenced by both steric and electronic factors.

Reductive Dearomatization

Reductive dearomatization is a common method for accessing saturated piperazine (B1678402) rings from pyrazines. This is often achieved through the reduction of N-alkyl pyrazinium salts. auburn.edu For this compound, this would first involve N-alkylation to form the corresponding pyrazinium salt, followed by reduction using a suitable reducing agent like sodium borohydride or catalytic hydrogenation. The resulting tetrahydropyrazines can be further reduced to piperazines. auburn.edu

Photochemical Dearomatization

Photochemical methods, particularly those involving visible-light-mediated energy transfer, have emerged as powerful tools for dearomative cycloadditions. rsc.orgrsc.orgacs.org While many examples focus on other N-heterocycles like pyridines and indoles, the principles could be applied to pyrazines. mdpi.comresearchgate.net This strategy often involves the intramolecular cycloaddition of a pyrazine tethered to an alkene. The high triplet energy of monocyclic heteroarenes presents a challenge, but this can sometimes be overcome with appropriate sensitizers. acs.org

Nucleophilic Aromatic Substitution (SNAr) as a Precursor to Dearomatization

While not a direct dearomatization method, nucleophilic aromatic substitution (SNAr) is a highly relevant reaction for this compound and can be the initial step in a sequence leading to dearomatized products. youtube.comyoutube.comyoutube.com The pyrazine ring is electron-deficient, which facilitates nucleophilic attack, and the bromine atom is a good leaving group. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com The presence of electron-withdrawing groups on the ring can further activate it towards SNAr. youtube.com In the case of this compound, the methyl groups are electron-donating, which might slightly deactivate the ring compared to unsubstituted halopyrazines. However, the inherent electron deficiency of the pyrazine core should still allow for SNAr to occur, likely requiring heating. youtube.com The product of an SNAr reaction could then be subjected to one of the dearomatization strategies mentioned above.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromo 3,5,6 Trimethylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-bromo-3,5,6-trimethylpyrazine, a combination of one- and two-dimensional NMR experiments provides a complete picture of its molecular structure.

High-Resolution ¹H and ¹³C NMR Investigations

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy furnishes direct information about the chemical environment, connectivity, and symmetry of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three methyl groups attached to the pyrazine (B50134) ring. Due to the asymmetric substitution (a bromine atom at C2), the three methyl groups at positions C3, C5, and C6 are chemically non-equivalent and should therefore resonate at different chemical shifts. The signals would all appear as singlets since there are no adjacent protons to cause spin-spin coupling. The chemical shifts would be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the pyrazine ring, likely appearing in the range of δ 2.0-3.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. Four signals are expected for the pyrazine ring carbons and three for the methyl carbons. The carbon atom bonded to the bromine (C2) would be significantly influenced by the halogen's electronegativity and isotopic effects, appearing at a distinct chemical shift compared to the other ring carbons. The other substituted ring carbons (C3, C5, C6) and their attached methyl groups would also exhibit unique signals. For comparison, the known ¹³C NMR shifts of the parent compound, 2,3,5-trimethylpyrazine (B81540), show ring carbons in the δ 140-152 ppm range and methyl carbons around δ 21-22 ppm. google.com The introduction of bromine at C2 is expected to shift the C2 signal to a lower field (deshield) and affect the shifts of adjacent carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on the structure and data from analogous compounds. Experimental verification is required.)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2-Br-~140-145
C3-CH₃~2.5-2.7~150-155
C5-CH₃~2.4-2.6~148-153
C6-CH₃~2.4-2.6~147-152
C3-C H₃-~22-24
C5-C H₃-~21-23
C6-C H₃-~21-23

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₇H₉BrN₂), the calculated monoisotopic mass is 199.99491 Da. nih.govnih.gov HRMS analysis would aim to detect the molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula. A key feature would be the presence of a nearly equally intense isotopic peak at M+2, characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: HRMS Data for this compound

Ion Molecular Formula Calculated m/z Observed m/z (Hypothetical)
[M]⁺˙ (⁷⁹Br)C₇H₉⁷⁹BrN₂199.99491199.9951
[M]⁺˙ (⁸¹Br)C₇H₉⁸¹BrN₂201.99286201.9930
[M+H]⁺ (⁷⁹Br)C₇H₁₀⁷⁹BrN₂⁺201.00254201.0027
[M+H]⁺ (⁸¹Br)C₇H₁₀⁸¹BrN₂⁺203.00049203.0006

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting an ion of a particular m/z (the precursor ion) and subjecting it to fragmentation to produce product ions. This provides detailed structural information. For the molecular ion of this compound, the fragmentation is expected to be dictated by the weakest bonds and the stability of the resulting fragments.

A primary fragmentation pathway would likely involve the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br) to form an ion at m/z 121. This fragment corresponds to the trimethylpyrazinyl cation. Subsequent fragmentations could involve the loss of methyl radicals (•CH₃) or hydrogen cyanide (HCN), which are common fragmentation pathways for pyrazine rings. For instance, a study on the metabolites of the parent compound, 2,3,5-trimethylpyrazine, identified numerous fragments resulting from losses of HCN and methyl groups. nih.gov

Table 3: Predicted MS/MS Fragmentation for the Molecular Ion of this compound (m/z 200/202) (Note: These are predicted fragmentation pathways. Experimental verification is required.)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss
200/202121•Br
200/202185/187•CH₃
121106•CH₃
12194HCN
10691•CH₃

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing a "fingerprint" for the compound.

For this compound, the spectra would be characterized by several key regions:

C-H Vibrations: Stretching and bending vibrations of the methyl groups would be observed. C-H stretching typically appears in the 3000-2850 cm⁻¹ region.

C=N and C=C Stretching: The pyrazine ring contains both C=N and C=C bonds, which will have characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. These are often strong in both IR and Raman spectra.

Ring Vibrations: The pyrazine ring itself has several characteristic "breathing" and deformation modes. Studies on pyrazine show prominent bands around 1020 cm⁻¹ for ring vibrations, which can be sensitive to substitution. nih.gov

C-Br Stretching: The C-Br stretch is typically found in the far-infrared region, usually between 600 and 500 cm⁻¹, and is often weak. Its identification would provide direct evidence of the bromine substituent.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Note: These are predicted values based on typical group frequencies and data from analogous compounds. Experimental verification is required.)

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity (IR/Raman)
C-H Stretch (methyl)2950-2850Medium / Medium
C=N, C=C Stretch (ring)1600-1450Strong / Strong
CH₃ Bending1460-1370Medium / Medium
Pyrazine Ring Breathing/Deformation1250-1000Medium-Strong / Strong
C-Br Stretch600-500Weak-Medium / Strong

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the unequivocal structural elucidation of this compound, ensuring its identity and purity are confirmed to the highest scientific standards.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Probing Electronic Transitions

Electronic absorption and emission spectroscopy are powerful tools for investigating the electronic transitions within pyrazine derivatives. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the electronic structure of the molecule.

Pyrazine and its derivatives typically exhibit two types of near-UV absorption bands corresponding to n→π* and π→π* transitions. montana.edu The differences in the molecular orbitals from which the electron is promoted in these two transitions lead to distinct changes in electron density. montana.edu The gas-phase UV absorption spectra of pyrazines generally show a broad continuum with less intense absorption bands between 200 and 380 nm. researchgate.net More specifically, pyrazines often display a less intense but more structured absorption band at 290-380 nm and a more intense, less structured band at 220-270 nm. researchgate.net The presence of two nitrogen atoms in the pyrazine ring modifies the absorption properties compared to benzene (B151609), often shifting the absorption to longer wavelengths. researchgate.net

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, provides complementary information. Pyrazine and its derivatives can exhibit fluorescence emissions that span from the blue to the yellow region of the spectrum. acs.org Studies on substituted pyrazines have shown that they can be more efficient luminophores than their benzene counterparts, leading to red-shifted and enhanced photoluminescence. acs.org This enhancement is attributed to smaller energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org For instance, the introduction of dichloro- and dicyano-substituents on the pyrazine ring results in a more significant red-shift in fluorescence compared to similarly substituted benzenes. acs.org

Table 1: General UV Absorption Characteristics of Pyrazines

Wavelength Range (nm)IntensityStructural Detail
220-270More IntenseLess Structured
290-380Less IntenseMore Structured

This table provides a generalized overview of UV absorption for the pyrazine class of compounds based on available literature.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound and its derivatives.

For example, the crystal structure of 2,3,5,6-tetrakis(bromomethyl)pyrazine reveals detailed information about its molecular geometry and packing in the solid state. researchgate.net The compound crystallizes in the P41212 space group, with two half-molecules in the asymmetric unit. researchgate.net The crystal structure is stabilized by weak C—H⋯Br hydrogen bonds and Br⋯Br interactions, which link the molecules into a three-dimensional framework. researchgate.net

Similarly, structural studies on other substituted pyrazines, such as 2-benzoyl-3-aminopyrazine, have been elucidated using X-ray crystallography. researchgate.net These studies reveal supramolecular architectures formed through intermolecular hydrogen bonds like N–H⋯O and N–H⋯N. researchgate.net In another example, the investigation of pyrazine adducts with diphenyltin (B89523) dichloride showed the formation of polymeric chains with six-coordinate tin atoms. rsc.org The introduction of a bromine atom into a molecule, as seen in bromo-substituted 2-deoxy-D-glucose derivatives, can have a noticeable effect on the crystal structure by imposing the formation of layered supramolecular landscapes involving hydrogen bonds with the bromine atom. rsc.org

Table 2: Crystallographic Data for a Substituted Pyrazine Derivative

ParameterValue
Compound2,3,5,6-tetrakis(bromomethyl)pyrazine
Chemical FormulaC₈H₈Br₄N₂
Crystal SystemTetragonal
Space GroupP4₁2₁2
a, c (Å)9.6858 (4), 26.5116 (17)
V (ų)2487.2 (3)
Z8

Data sourced from a study on 2,3,5,6-tetrakis(bromomethyl)pyrazine. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment (e.g., UPLC-MS/MS, GC-MS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives, as well as for assessing the purity of samples.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like alkylpyrazines. nih.gov However, the mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging. nih.govresearchgate.net To overcome this, gas chromatographic retention indices (RIs) are often used in conjunction with mass spectral data for more reliable identification. nih.govresearchgate.net Various stationary phases, such as DB-1, ZB-5MS, DB-624, and ZB-WAXplus, have been used to determine the retention indices of a wide range of alkylpyrazines. nih.gov

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is another powerful technique for the analysis of pyrazines. nih.gov This method is particularly suitable for liquid samples and has been successfully applied to the quantification of pyrazines in complex matrices. nih.gov UPLC-MS/MS offers high sensitivity and selectivity, allowing for the accurate measurement of various pyrazine compounds. nih.gov For instance, a UPLC-MS/MS method has been developed for the quantitation of 16 different pyrazines, demonstrating its utility in analyzing this class of compounds. nih.gov The separation is often achieved using a C18 column, with positive mode electrospray ionization (ESI) for detection. nih.gov

Table 3: Common Chromatographic Techniques for Pyrazine Analysis

TechniqueAbbreviationCommon Application
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of volatile pyrazine isomers, often coupled with retention indices for identification. nih.govvscht.cz
Ultra-Performance Liquid Chromatography-Tandem Mass SpectrometryUPLC-MS/MSQuantification of pyrazines in liquid samples with high sensitivity and selectivity. nih.gov

Theoretical and Computational Investigations of 2 Bromo 3,5,6 Trimethylpyrazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of molecules. For 2-bromo-3,5,6-trimethylpyrazine, these methods can provide a detailed picture of its molecular orbitals, charge distribution, and electrostatic potential, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Properties and Molecular Orbitals (HOMO, LUMO)

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. In the absence of direct studies on this compound, we can infer its properties based on DFT studies of related pyrazine (B50134) derivatives.

The introduction of a bromine atom and three methyl groups to the pyrazine ring is expected to significantly influence its electronic properties. The methyl groups, being electron-donating, will likely increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation. Conversely, the electron-withdrawing nature of the bromine atom and the pyrazine nitrogens would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), affecting its electron-accepting capabilities.

The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. For substituted pyrazines, the HOMO-LUMO gap is influenced by the nature and position of the substituents. In a related study on thiophene-pyrazine-acenes, it was noted that structural modifications can systematically control the HOMO-LUMO energy gap. researchgate.net For this compound, the interplay between the electron-donating methyl groups and the electron-withdrawing bromine atom will determine the precise energy gap. It is anticipated that the introduction of electron-donating methyl groups can lead to a higher HOMO-LUMO gap in some substituted pyrazines. rsc.org

Property Predicted Influence on this compound
HOMO Energy Increased by electron-donating methyl groups.
LUMO Energy Lowered by the electron-withdrawing bromine and nitrogen atoms.
HOMO-LUMO Gap The net effect of opposing substituent effects will determine the final gap.

Ab Initio Methods for High-Accuracy Electronic Descriptions

For a more precise description of the electronic structure, particularly for excited states, ab initio methods such as Configuration Interaction (CI) and Coupled Cluster (CC) theory are employed. Extensive ab initio calculations have been performed on the parent pyrazine molecule to understand its nπ* and ππ* states. researchgate.net These studies have established the ordering of ionization potentials and the nature of its low-lying electronic states. researchgate.net For this compound, similar high-level calculations would be necessary to accurately predict its electronic spectrum and the influence of substitution on its excited state properties. Such calculations on pyrazine have shown that the lowest ionization potential corresponds to the removal of an electron from a non-bonding orbital. researchgate.net

Analysis of Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is key to understanding its reactivity. The electrostatic potential (ESP) map provides a visual representation of the charge distribution and is a powerful tool for predicting sites of electrophilic and nucleophilic attack.

In pyrazine and its derivatives, the nitrogen atoms create regions of negative electrostatic potential, making them susceptible to electrophilic attack or coordination to metal centers. um.edu.my The introduction of a bromine atom in this compound will introduce a region of positive electrostatic potential (a "σ-hole") on the extension of the C-Br bond, a common feature in halogenated compounds that can lead to halogen bonding interactions. dntb.gov.ua The methyl groups will slightly increase the negative charge on the adjacent ring atoms.

Computational studies on other halogenated heterocycles have shown that the balance between hydrophobic and electrostatic interactions is a major driver for molecular interactions. nih.gov The ESP of this compound would therefore present a complex landscape with negative potentials around the nitrogen atoms and a positive region associated with the bromine, guiding its intermolecular interactions and reactivity.

Prediction of Reactivity and Reaction Pathways

The electronic properties calculated through quantum chemical methods can be used to predict the reactivity of this compound and to explore potential reaction mechanisms.

Transition State Analysis for Nucleophilic and Electrophilic Reactions

Pyrazines are generally electron-deficient heterocycles, which makes them prone to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. rsc.org The bromine atom in this compound is expected to be susceptible to displacement by nucleophiles. Transition state calculations using DFT can be employed to determine the activation barriers for such reactions. Studies on the nucleophilic substitution of pyridine (B92270) have utilized DFT to assess reaction mechanisms and the nature of transition states. researchgate.netnih.gov For this compound, the presence of electron-donating methyl groups might slightly decrease the reactivity towards nucleophiles compared to an unsubstituted bromopyrazine by increasing the electron density on the ring.

Electrophilic aromatic substitution on the pyrazine ring is generally difficult due to its electron-deficient nature. slideshare.net When it does occur, it is expected to happen at positions that are least deactivated. The methyl groups on the ring would activate it towards electrophilic attack, but the nitrogen atoms strongly deactivate the ring. Computational studies on the electrophilic substitution of nitrogen heterocycles show that the site of attack is highly dependent on the stability of the resulting intermediate. youtube.com For this compound, electrophilic attack would likely be directed to one of the methyl groups or, under forcing conditions, to a carbon atom on the ring, with the exact regioselectivity being determined by the relative energies of the possible transition states.

Reaction Coordinate Mapping and Energy Profiles for Mechanistic Insights

To gain a deeper understanding of reaction mechanisms, the entire reaction coordinate can be mapped to generate a potential energy surface (PES). This allows for the identification of intermediates and transition states, providing a detailed energy profile of the reaction.

For a nucleophilic substitution reaction on this compound, mapping the reaction coordinate would involve systematically changing the distance between the incoming nucleophile and the carbon atom bearing the bromine, as well as the C-Br bond distance. This would reveal the energy changes throughout the reaction, including the formation of any intermediates, such as a Meisenheimer complex, and the energy of the transition state. Mechanistic insights into the diborylation of pyrazines have been successfully elucidated using DFT calculations to map the reaction pathways, revealing both non-radical and radical mechanisms depending on the substituents. rsc.org A similar approach for this compound would be invaluable in understanding its detailed reaction mechanisms with various reagents.

Spectroscopic Property Predictions

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, computational methods can be employed to predict its Nuclear Magnetic Resonance (NMR) spectra, vibrational frequencies (infrared and Raman), and electronic transitions (UV-Vis). These predictions are typically achieved through methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). However, a review of the current scientific literature reveals a lack of specific published studies detailing these theoretical spectroscopic predictions for this compound. While general computational properties are available in databases, in-depth research articles focusing on its detailed spectroscopic analysis through computational means are not presently accessible.

Computational NMR Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry, aiding in the structural elucidation of molecules. This is often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions depends on the chosen functional and basis set. For this compound, one would expect the chemical shifts of the three methyl groups to be distinct due to the electronic influence of the bromine atom and the nitrogen atoms in the pyrazine ring. The protons and carbons closer to the electronegative bromine and nitrogen atoms would likely experience different shielding effects.

Despite the utility of such predictions, specific computational studies detailing the predicted ¹H and ¹³C NMR chemical shifts for this compound have not been found in the reviewed literature. Therefore, a data table of predicted versus experimental shifts cannot be provided at this time.

Vibrational Frequency Calculations and Spectral Interpretation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions. These calculations, typically performed using DFT, can predict the frequencies and intensities of the fundamental vibrational modes. For this compound, key vibrational modes would include the C-H stretching of the methyl groups, the pyrazine ring stretching and bending modes, and the C-Br stretching frequency.

A thorough search of scientific databases indicates that a detailed computational analysis of the vibrational frequencies for this compound has not been published. Consequently, a table of calculated frequencies and their corresponding assignments based on Potential Energy Distribution (PED) analysis is not available.

UV-Vis Absorption Maxima and Orbital Contributions

Time-dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved, such as n → π* or π → π* transitions. For this compound, the electronic transitions would be influenced by the pyrazine core and the substituents. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insight into the orbital contributions to these transitions.

No specific studies presenting the computationally predicted UV-Vis absorption maxima and the analysis of orbital contributions for this compound were identified in the available literature. Therefore, a data table of predicted λmax values, oscillator strengths, and major orbital contributions cannot be presented.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The scientific literature does not appear to contain any published molecular dynamics simulation studies specifically focused on this compound. Such studies would be valuable for understanding its behavior in various environments, but at present, this information is not available.

Application of 2 Bromo 3,5,6 Trimethylpyrazine As a Versatile Chemical Synthon

Precursor for the Synthesis of Diversely Substituted Pyrazine (B50134) Architectures

The bromine atom in 2-bromo-3,5,6-trimethylpyrazine serves as a versatile handle for the introduction of a wide range of functional groups onto the pyrazine core. This is primarily achieved through various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org

The general applicability of reactions like the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings allows for the predictable synthesis of a diverse library of substituted pyrazines from this compound. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org For instance, the Suzuki-Miyaura reaction enables the introduction of aryl and heteroaryl groups, while the Sonogashira coupling is used to install alkyne moieties. wikipedia.orgbeilstein-journals.orgnih.govscirp.org The Buchwald-Hartwig amination provides a direct route to amino-substituted pyrazines, and the Stille and Negishi couplings offer alternative methods for carbon-carbon bond formation with organotin and organozinc reagents, respectively. wikipedia.orgorganic-chemistry.orgnih.gov

The following table illustrates the potential for diversification of the this compound scaffold using these well-established cross-coupling methodologies.

Table 1: Potential Diversification of this compound via Cross-Coupling Reactions

Reaction Type Coupling Partner Potential Product Structure Significance of Product Class
Suzuki-Miyaura CouplingArylboronic acidAryl-substituted trimethylpyrazineBuilding blocks for pharmaceuticals and materials
Sonogashira CouplingTerminal alkyneAlkynyl-substituted trimethylpyrazinePrecursors to conjugated systems and complex natural products
Buchwald-Hartwig AminationPrimary/Secondary AmineAmino-substituted trimethylpyrazineImportant pharmacophores in medicinal chemistry
Stille CouplingOrganostannaneAlkyl/Aryl-substituted trimethylpyrazineVersatile C-C bond formation under mild conditions
Negishi CouplingOrganozinc reagentAlkyl/Aryl-substituted trimethylpyrazineHigh functional group tolerance in C-C bond formation

Building Block in Complex Organic Synthesis

The functionalized pyrazine derivatives obtained from this compound can be further elaborated into more complex molecular architectures, including fused heterocyclic systems and macrocycles.

Construction of Fused Heterocyclic Systems Containing Pyrazine Moieties

While direct examples starting from this compound are not prevalent in the provided literature, the synthesis of related fused systems, such as 2-bromo-6-methylpyrazino[2,3-b]pyrazine (B1281954) from 5-bromo-pyrazine-2,3-diamine, suggests that analogous strategies could be employed. chemicalbook.com For instance, a derivative of this compound, after conversion of the bromo-substituent to an amino group, could undergo condensation with a 1,2-dicarbonyl compound to form a new fused pyrazine ring, leading to a pteridine-like structure. Such fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Incorporation into Macrocyclic and Supramolecular Structures

Macrocyclic and supramolecular chemistry often relies on the use of rigid, well-defined building blocks. While specific examples involving this compound are not detailed in the available literature, its derivatives are potential candidates for such applications. By introducing appropriate functional groups through cross-coupling reactions, it is possible to create bifunctional monomers that can undergo macrocyclization reactions. For example, a derivative bearing two reactive sites could be used in ring-closing metathesis or other cyclization strategies to form large ring structures. These macrocycles could have applications in host-guest chemistry, sensing, and catalysis.

Role in the Development and Refinement of New Synthetic Methodologies

The development of new synthetic methods often requires testing the scope and limitations of a reaction with a variety of substrates. While no specific studies were found that explicitly use this compound for this purpose, its unique combination of steric and electronic properties makes it a potentially interesting substrate for methodological development. The electron-deficient nature of the pyrazine ring, coupled with the steric hindrance from the three methyl groups, could provide a challenging test case for new catalysts and reaction conditions in cross-coupling and C-H activation chemistry.

Advanced Materials Science Applications

The pyrazine moiety is a valuable component in the design of advanced materials due to its electronic properties and ability to participate in extended conjugation.

Precursor for Polymeric Pyrazine Systems and Conjugated Materials

Conjugated polymers containing pyrazine units are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While the provided literature does not describe the direct polymerization of this compound, the general strategies for synthesizing such polymers often involve the polymerization of bromo-aromatic monomers via cross-coupling reactions like Suzuki or Stille polycondensation.

For instance, if this compound were to be converted into a dibromo-derivative or a boronic acid/ester derivative, it could potentially be used as a monomer in the synthesis of pyrazine-containing polymers. The trimethyl-substituted pyrazine unit would influence the solubility and solid-state packing of the resulting polymer, which are crucial parameters for device performance.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The application of this compound as a building block in the burgeoning field of metal-organic frameworks (MOFs) and coordination polymers remains a largely unexplored area of materials science. While pyrazine and its derivatives are well-established linkers in the design and synthesis of these crystalline materials, specific research detailing the incorporation of this compound is not yet prevalent in publicly available scientific literature.

The foundational principles of MOF and coordination polymer synthesis rely on the predictable coordination of metal ions or clusters with organic ligands to form extended, often porous, structures. Pyrazine-based ligands are of particular interest due to their ability to bridge metal centers, leading to the formation of robust frameworks with diverse topologies and potential applications in gas storage, separation, and catalysis. For instance, isoreticular MOFs with the general formula M(BDC)(L), where M can be Fe(II) or Co(II), BDC is 1,4-benzenedicarboxylate, and L is a linker like pyrazine, have been synthesized. acs.org These materials exhibit permanent porosity and feature high-spin metal centers. acs.org

The potential utility of this compound as a synthon in this context is twofold. The pyrazine nitrogen atoms provide the primary coordination sites for binding to metal centers. The bromine substituent, while not typically involved in the initial framework construction, offers a reactive handle for post-synthetic modification. This would allow for the introduction of additional functionalities into the MOF structure after its initial formation. Furthermore, the trimethyl substitution pattern on the pyrazine ring can influence the steric environment around the coordinating nitrogen atoms, potentially leading to novel framework topologies that are not accessible with less substituted pyrazine linkers.

While direct examples are not available, the broader field of pyrazine-based coordination chemistry provides a basis for predicting the behavior of this compound. Research on other pyrazine derivatives has shown that the coordination environment of metal-based MOFs can be rationally designed to enhance their properties. For example, the introduction of pyrazine-dicarboxylic acid as a co-ligand in iron-based MOFs has been shown to modulate the O-Fe-N coordination, leading to enhanced catalytic activity. nih.gov

The synthesis of coordination compounds with various pyrazine derivatives has been extensively studied, revealing that the nature of the substituents on the pyrazine ring significantly impacts the resulting structure and properties. mdpi.com For instance, the coordination of N'-benzylidenepyrazine-2-carbohydrazonamide to various transition metals has been shown to occur through the azomethine nitrogen and a nitrogen atom from the pyrazine ring. mdpi.com This highlights the versatility of the pyrazine core in forming stable complexes.

Although no specific data tables on MOFs or coordination polymers constructed from this compound can be presented at this time due to a lack of published research, the following table outlines the key molecular features of the compound that are relevant to its potential application as a synthon.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₇H₉BrN₂N/A
Coordination Sites Pyrazine Nitrogen AtomsN/A
Reactive Site for Post-Synthetic Modification Bromo GroupN/A
Steric Influencers Three Methyl GroupsN/A

Future research in this area would likely focus on the solvothermal or hydrothermal synthesis of MOFs and coordination polymers using this compound in conjunction with various metal salts. Characterization of the resulting materials using techniques such as single-crystal X-ray diffraction would be crucial to determine their crystal structures and coordination modes. Subsequent studies could then explore the post-synthetic modification of the bromo group to introduce new functionalities and investigate the impact of these modifications on the material's properties, such as gas adsorption or catalytic activity.

Future Directions and Emerging Research Avenues in the Study of 2 Bromo 3,5,6 Trimethylpyrazine

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards environmentally benign processes has spurred research into greener synthetic methods for pyrazine (B50134) derivatives. tandfonline.comresearchgate.net Traditional pyrazine syntheses often involve harsh reaction conditions, hazardous reagents, and generate significant waste. tandfonline.comtandfonline.com Future research will prioritize the development of one-pot syntheses and the use of eco-friendly catalysts and solvents to improve the atom economy and reduce the environmental impact. tandfonline.comresearchgate.netacs.org

Key areas of focus include:

Catalytic Systems: The exploration of novel catalytic systems using earth-abundant and non-toxic metals, such as iron and manganese, is a promising alternative to precious metal catalysts. nih.govmdpi.com These catalysts can enable dehydrogenative coupling and other efficient transformations under milder conditions. nih.govacs.org

Alternative Solvents: The use of deep eutectic solvents (DESs) and ionic liquids (ILs) as green reaction media is gaining traction. acs.org These solvents offer advantages such as high thermal stability, low vapor pressure, and recyclability. acs.org

Biocatalysis: Enzymatic catalysis presents a highly selective and environmentally friendly approach to pyrazine synthesis. nih.gov Lipases, for instance, have been successfully employed in the synthesis of pyrazinamide (B1679903) derivatives. nih.gov

A comparative table of traditional versus green synthetic approaches for pyrazines is presented below:

FeatureTraditional SynthesisGreen Synthesis
Catalysts Often rely on precious metals (e.g., Palladium) or stoichiometric hazardous reagents. tandfonline.comEmploys earth-abundant metals (e.g., Iron, Manganese), biocatalysts (e.g., enzymes), or metal-free catalysts. nih.govmdpi.comnih.gov
Solvents Typically uses volatile organic compounds (VOCs).Utilizes water, deep eutectic solvents (DESs), or ionic liquids (ILs). acs.org
Reaction Conditions Often requires high temperatures and pressures. tandfonline.comAims for milder conditions, including room temperature reactions. researchgate.net
Waste Generation Can produce significant amounts of hazardous waste.Focuses on high atom economy and minimizing byproducts. acs.orgnih.gov
Sustainability Lower sustainability due to reliance on finite resources and environmental impact.Higher sustainability through the use of renewable resources and reduced environmental footprint. tandfonline.comresearchgate.net

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

Beyond traditional cross-coupling reactions, researchers are investigating novel ways to functionalize the pyrazine core. This includes exploring unconventional reactivity patterns and developing new catalytic transformations to access a wider range of derivatives with unique properties.

Future research in this area will likely focus on:

C-H Activation: Direct C-H functionalization of the pyrazine ring is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. mdpi.com Iron-catalyzed C-H coupling has already shown promise in the synthesis of complex pyrazine-containing molecules. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for forging new bonds under mild conditions. researchgate.net This methodology can be applied to a variety of transformations, including cross-coupling and cyclization reactions, to generate diverse pyrazine libraries. researchgate.net

Dehydrogenative Coupling: Acceptorless dehydrogenative coupling reactions, catalyzed by earth-abundant metals like manganese, provide a sustainable route to substituted pyrazines with the only byproducts being hydrogen gas and water. nih.govacs.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Flow chemistry is emerging as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing. mdpi.com The integration of flow chemistry with automated synthesis platforms can significantly enhance the efficiency, safety, and scalability of pyrazine synthesis. nih.govrsc.org

Key benefits of this integrated approach include:

Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. nih.gov

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. mdpi.com

Rapid Optimization and Scale-up: Automated platforms enable high-throughput screening of reaction conditions, facilitating rapid optimization. nih.gov Scaling up production is also more straightforward in continuous flow systems compared to batch reactors. mdpi.com

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates. mdpi.com

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. In situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, are powerful tools for monitoring reactions in real-time and elucidating complex reaction pathways. acs.orgacs.org

Future mechanistic studies on pyrazine formation and functionalization will likely involve:

Real-time Reaction Monitoring: Tracking the formation of intermediates and byproducts as they occur provides invaluable insights into the reaction kinetics and mechanism. acs.org For instance, the stability of organometallic intermediates in pyrazine synthesis has been studied using ReactIR. acs.org

Identifying Key Intermediates: The condensation of α-aminocarbonyl compounds to form dihydropyrazines, which are then oxidized to pyrazines, is a widely accepted mechanism. acs.org In situ techniques can help to directly observe and characterize these transient species.

Investigating Competitive Pathways: In complex reaction mixtures, multiple reaction pathways can compete with each other. nih.gov In situ spectroscopy can help to unravel these competing processes and identify conditions that favor the desired product. For example, studies have shown that methionine oxidation can competitively inhibit the oxidation of dihydropyrazines to pyrazines. acs.orgnih.gov

Computational Design and Prediction of Novel Pyrazine-Based Systems with Tailored Chemical Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govmdpi.com In silico methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, can be used to design and predict the properties of novel pyrazine-based systems before their synthesis. nih.govresearchgate.net

Key applications of computational methods in pyrazine research include:

Predicting Reactivity and Properties: DFT calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of pyrazine derivatives. researchgate.netnih.gov This information can guide the design of new synthetic targets with desired characteristics.

Virtual Screening and Drug Design: Computational docking and molecular dynamics simulations can be used to screen virtual libraries of pyrazine compounds for their potential to interact with biological targets. mdpi.comnih.gov This approach can significantly accelerate the discovery of new drug candidates. mdpi.com

Designing Novel Materials: Computational methods can aid in the design of pyrazine-based materials with specific electronic, optical, or catalytic properties.

Computational MethodApplication in Pyrazine Research
Density Functional Theory (DFT) Calculation of molecular geometry, electronic structure, vibrational frequencies, and reaction energetics. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate the chemical structure of pyrazine derivatives with their biological activity. nih.gov
Molecular Docking Predicting the binding mode and affinity of pyrazine-based ligands to biological macromolecules. nih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of pyrazine-containing systems to understand their interactions and stability.

Multi-disciplinary Approaches for Comprehensive Understanding of Pyrazine Reactivity and Utility

A comprehensive understanding of the chemistry and applications of 2-bromo-3,5,6-trimethylpyrazine and other pyrazine derivatives requires a multi-disciplinary approach. Collaboration between synthetic chemists, computational chemists, chemical biologists, and materials scientists is essential to fully unlock the potential of this versatile heterocyclic scaffold. nih.govnih.gov

Future research will benefit from:

Integrated Synthetic and Computational Studies: Combining experimental synthesis with computational modeling can provide a powerful synergistic approach to designing and developing new pyrazine-based molecules and materials. nih.gov

Chemical Biology Investigations: Probing the biological activities of novel pyrazine derivatives can lead to the discovery of new therapeutic agents. mdpi.comnih.gov

Materials Science Applications: Exploring the use of pyrazines in the development of new functional materials, such as organic electronics and sensors, is a growing area of interest.

By embracing these future directions, the scientific community can continue to expand the synthetic toolbox for pyrazine chemistry and harness the unique properties of these compounds for a wide range of applications.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-bromo-3,5,6-trimethylpyrazine (TMP-Br)?

Methodological Answer:
TMP-Br is synthesized via bromination of ligustrazine (2,3,5,6-tetramethylpyrazine, TMP) or its derivatives. A typical approach involves substituting the methyl group at the 2-position with bromine. For example, bromination of 2-hydroxymethyl-3,5,6-trimethylpyrazine (HTMP) using HBr or PBr₃ under reflux conditions yields TMP-Br. Alternative routes may involve palladium-catalyzed coupling reactions with brominated aryl precursors, though these require precise control of stoichiometry and reaction time to avoid over-bromination . Characterization via NMR (e.g., δH ~3.8 ppm for BrCH₂) and mass spectrometry confirms successful synthesis .

Basic: How is this compound characterized structurally and analytically?

Methodological Answer:
Key analytical techniques include:

  • ¹H/¹³C NMR : Distinct signals for brominated methyl groups (e.g., δH 4.1–4.3 ppm for BrCH₂) and pyrazine ring protons (δH 2.4–2.8 ppm for methyl groups) .
  • HPLC-MS : Quantifies purity and detects by-products using reverse-phase C18 columns with acetonitrile/water gradients and ESI+ ionization .
  • Elemental Analysis : Validates bromine content (theoretical ~26% Br for C₇H₉BrN₂) .

Advanced: How does bromination at the 2-position influence the biological activity of ligustrazine derivatives compared to hydroxyl or carboxyl analogs?

Methodological Answer:
Bromination enhances lipophilicity and metabolic stability compared to polar derivatives like HTMP (2-hydroxymethyl) or TMP-COOH (2-carboxylic acid). For instance, TMP-Br shows prolonged plasma half-life in rodent models due to reduced phase I metabolism (e.g., slower oxidation vs. HTMP). However, this may reduce water solubility, necessitating prodrug formulations (e.g., esterification) for improved bioavailability. In vitro assays using ischemic stroke models (e.g., MCAO) reveal TMP-Br’s neuroprotective efficacy correlates with its ability to penetrate lipid membranes .

Advanced: What strategies address the pharmacokinetic limitations (e.g., short half-life) of this compound in preclinical studies?

Methodological Answer:

  • Prodrug Design : Synthesizing lipophilic prodrugs (e.g., palmitate esters) increases systemic exposure. For example, HTMPP (palmitate prodrug of HTMP) showed a 1.48-fold longer half-life in rats compared to the parent compound .
  • Nanocarriers : Lipid emulsions with soybean oil and poloxamer 188 improve TMP-Br’s biodistribution, enhancing brain AUC by 145.6% in MCAO models .
  • Deuterated Derivatives : Isotopic labeling (e.g., D11-HTMP) reduces metabolic degradation while retaining bioactivity .

Advanced: How is TMP-Br utilized in cross-coupling reactions for medicinal chemistry applications?

Methodological Answer:
TMP-Br serves as a versatile intermediate in Suzuki-Miyaura couplings. For example, reacting TMP-Br with arylboronic esters under Pd(PPh₃)₄ catalysis yields biaryl derivatives with potential CNS activity. Reaction optimization (e.g., 80°C in THF/H₂O, K₂CO₃ base) minimizes debromination side reactions. The bromine atom’s electron-withdrawing effect also facilitates nucleophilic substitutions, enabling diversification into amines or thioethers for structure-activity relationship (SAR) studies .

Advanced: How do contradictory findings in metabolite activity (e.g., HTMP vs. TMP-Br) inform therapeutic development?

Methodological Answer:
Discrepancies arise from divergent metabolic pathways:

  • HTMP : Rapidly oxidized to TMP-COOH, showing transient efficacy in cerebroprotection but requiring frequent dosing .
  • TMP-Br : Slower metabolism due to bromine’s steric hindrance, leading to sustained activity but potential accumulation in lipid-rich tissues.
    Resolution involves comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling in species with varying CYP450 expression (e.g., rodents vs. primates). Conflicting in vitro cytotoxicity data (e.g., HTMP’s IC₅₀ variability) may stem from assay-specific conditions (e.g., serum-free vs. serum-containing media) .

Advanced: What computational tools predict the binding interactions of TMP-Br with neurological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models TMP-Br’s affinity for NMDA receptors or adenosine A2A receptors, prioritizing hydrophobic interactions with brominated methyl groups.
  • MD Simulations : GROMACS simulations (AMBER force field) assess stability of TMP-Br in lipid bilayers, correlating with blood-brain barrier permeability .
  • QSAR Models : Hammett constants (σ) for bromine guide predictions of electron-withdrawing effects on target engagement .

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